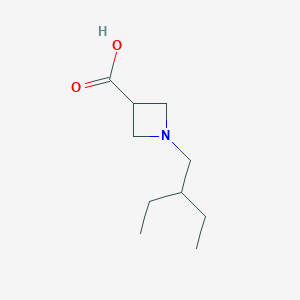
1-(2-Ethylbutyl)azetidine-3-carboxylic acid
Descripción general
Descripción
1-(2-Ethylbutyl)azetidine-3-carboxylic acid is a chemical compound obtained from various natural sources, such as tea extract, tobacco leaf extract, and fermentation products. It is a precursor to the synthesis of azaspiro .
Synthesis Analysis
Azetidines are valuable compounds in pharmaceutical and agrochemical research . They can be readily functionalized via enolization at the 3-position in the presence of LDA . The synthesis of azetidines has attracted major interest both as ring strain .Molecular Structure Analysis
The molecular weight of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is 185.26 g/mol. The empirical formula of a related compound, 1-Boc-azetidine-3-carboxylic acid, is C9H15NO4 .Chemical Reactions Analysis
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol) .Aplicaciones Científicas De Investigación
- Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Recent advances in the chemistry and reactivity of azetidines include invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
- Azetidine-3-carboxylic acid derivatives have potential biological and foldameric applications .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .
- Azetidines have been used in the synthesis of polymers .
- The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .
Organic Synthesis and Medicinal Chemistry
Foldameric Applications
Polymer Synthesis
- Azetidines are considered remarkable for their aptness as amino acid surrogates .
- They have potential in peptidomimetic and nucleic acid chemistry .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .
- Azetidines have important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
- They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .
Amino Acid Surrogates
Catalytic Processes
Protein Folding
- Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Recent advances in the chemistry and reactivity of azetidines include invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
- Recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons have been reported .
- Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
- They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Synthetic Methodology
Functionalized Azetidines
Aziridine-2- and Azetidine-3-carboxylic Acid Derivatives
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-ethylbutyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-8(4-2)5-11-6-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGBJRVWVSSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylbutyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




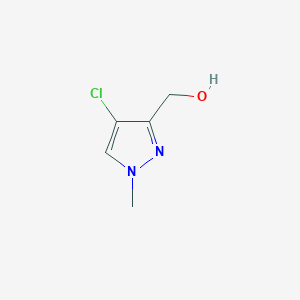
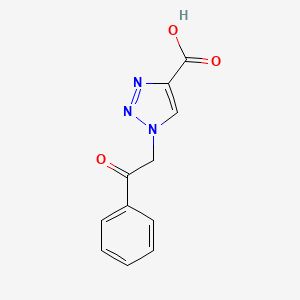
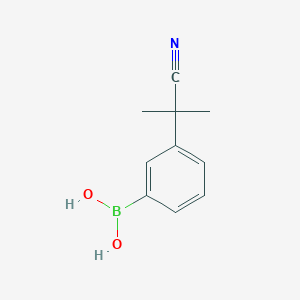
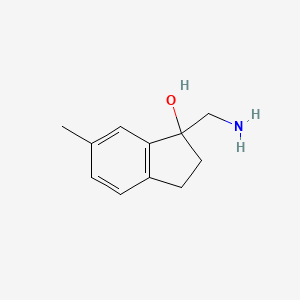
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)


